4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID METHYL ESTER 4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID METHYL ESTER
Brand Name: Vulcanchem
CAS No.: 151646-59-2
VCID: VC0130323
InChI: InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3
SMILES: COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O
Molecular Formula: C11H9NO6
Molecular Weight: 251.19 g/mol

4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID METHYL ESTER

CAS No.: 151646-59-2

Main Products

VCID: VC0130323

Molecular Formula: C11H9NO6

Molecular Weight: 251.19 g/mol

4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID METHYL ESTER - 151646-59-2

CAS No. 151646-59-2
Product Name 4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID METHYL ESTER
Molecular Formula C11H9NO6
Molecular Weight 251.19 g/mol
IUPAC Name methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate
Standard InChI InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3
Standard InChIKey NCGPYGZQDNIHJP-UHFFFAOYSA-N
SMILES COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O
Canonical SMILES COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O
PubChem Compound 2771731
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator